3-Benzyloxy-2,2-dimethylpropanal
Overview
Description
3-Benzyloxy-2,2-dimethylpropanal is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of beta-glucosides and alpha-mannosides involves esters that are structurally related to this compound . Additionally, the synthesis of compounds with marine, spicy-vanillic odor profiles involves chemical structures that may share functional groups with this compound .
Synthesis Analysis
The synthesis of related compounds often involves selective esterification of benzylic alcohols under Mitsunobu conditions, which could be applicable to the synthesis of this compound . The neighboring group participation and hydrogenolysis are also key steps in the synthesis of certain esters, which may be relevant to the synthesis of this compound . Moreover, the synthesis of olfactory compounds from related structures suggests that this compound could potentially be synthesized through similar methods, such as isomerization and Dieckmann condensation .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various techniques such as X-ray diffraction analysis, which provides information on the crystal system and space group . The molecular-electronic structure and kinetic investigation of sterically hindered isomeric forms of related compounds have been performed using X-ray single crystal diffraction and ab initio quantum-chemical calculations . These methods could be used to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the acid-catalyzed dehydration and base-promoted elimination to yield specific products . The synthesis of benzoxazasilole derivatives involves reactions with dimethyl-dichlorosilane, which could be relevant to the reactivity of this compound . Additionally, the synthesis and characterization of antipyrine derivatives provide insights into the types of intermolecular interactions, such as hydrogen bonds and (\pi)-interactions, that could also occur in this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound can be inferred from the properties of the compounds discussed in the papers. For example, the crystal and molecular structure studies provide information on the density and molecular parameters, which are important physical properties . The olfactory properties of synthesized compounds give insights into the potential sensory characteristics of this compound . The kinetic investigations and DFT calculations of antipyrine derivatives offer a deeper understanding of the reactivity and stability of the compound .
Scientific Research Applications
Synthesis and Chemical Transformations
Compounds similar to 3-Benzyloxy-2,2-dimethylpropanal have been explored for their synthetic potential and chemical properties. For example, the synthesis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides involves the cyclization of salicylic acid derivatives, highlighting the synthetic versatility of benzoxathiine derivatives. These compounds are noted for their chemical transformations involving various reaction centers, indicating their potential utility in constructing new molecular systems with desired properties (Halyna V. Hryhoriv, D. Lega, L. A. Shemchuk, 2021).
Antimicrobial and Anti-inflammatory Applications
Research into benzofused thiazole derivatives has shown potential for antimicrobial and anti-inflammatory applications. These compounds have been evaluated for their in vitro antioxidant and anti-inflammatory activities, suggesting their utility in developing alternative therapeutic agents. The study found that certain benzofused thiazole derivatives exhibited significant anti-inflammatory activity, underscoring their potential in medical research (Dattatraya G. Raut et al., 2020).
Antioxidant Properties
The antioxidant activity of various compounds is a key area of research due to its implications in reducing oxidative stress and potential therapeutic applications. Studies have detailed analytical methods for determining antioxidant activity, providing insight into the mechanisms and efficiency of antioxidants. Such research is crucial for understanding how compounds similar to this compound might be leveraged for their antioxidant properties in scientific and medical research (I. Munteanu, C. Apetrei, 2021).
properties
IUPAC Name |
2,2-dimethyl-3-phenylmethoxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,9H,8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKRNECSGGPIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473095 | |
Record name | 3-benzyloxy-2,2-dimethylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38216-93-2 | |
Record name | 3-benzyloxy-2,2-dimethylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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